molecular formula C22H27FO4 B12424934 Betamethasone-delta17,20 21-aldehyde-d3

Betamethasone-delta17,20 21-aldehyde-d3

Cat. No.: B12424934
M. Wt: 377.5 g/mol
InChI Key: TYYMPHSFTLTHRI-ROFKNTOTSA-N
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Description

Betamethasone-delta17,20 21-aldehyde-d3 is a synthetic corticosteroid compound used primarily as an analytical standard. It is a derivative of betamethasone, a well-known corticosteroid with potent anti-inflammatory and immunosuppressive properties. This compound is often used in high performance liquid chromatography (HPLC) standards and to screen for secondary metabolites in plant extracts .

Preparation Methods

The preparation of Betamethasone-delta17,20 21-aldehyde-d3 involves several synthetic routes and reaction conditions. One common method includes the extraction of the natural product from plants, followed by chemical modifications to introduce the delta17,20 21-aldehyde and deuterium (d3) groups . Industrial production methods typically involve large-scale synthesis using advanced organic chemistry techniques to ensure high purity and yield.

Chemical Reactions Analysis

Betamethasone-delta17,20 21-aldehyde-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Betamethasone-delta17,20 21-aldehyde-d3 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Betamethasone-delta17,20 21-aldehyde-d3 involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of various genes involved in inflammatory and immune responses. This leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory genes like interleukin-10 . Additionally, it inhibits phospholipase A2, reducing the formation of arachidonic acid derivatives .

Comparison with Similar Compounds

Betamethasone-delta17,20 21-aldehyde-d3 can be compared with other corticosteroid compounds such as:

    Betamethasone: The parent compound with similar anti-inflammatory and immunosuppressive properties.

    Dexamethasone: Another potent corticosteroid with similar uses but different pharmacokinetic properties.

    Prednisolone: A corticosteroid with a slightly different structure and a broader range of applications.

This compound is unique due to the presence of the delta17,20 21-aldehyde and deuterium (d3) groups, which can influence its metabolic stability and biological activity .

Properties

Molecular Formula

C22H27FO4

Molecular Weight

377.5 g/mol

IUPAC Name

(2Z)-2-hydroxy-2-[(8S,9R,10S,11S,13S,14S,16S)-4,6,6-trideuterio-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde

InChI

InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17-/t12-,15-,16-,18-,20-,21-,22-/m0/s1/i4D2,9D

InChI Key

TYYMPHSFTLTHRI-ROFKNTOTSA-N

Isomeric SMILES

[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]\4([C@H]([C@@H]3CC2([2H])[2H])C[C@@H](/C4=C(\C=O)/O)C)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C

Origin of Product

United States

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